molecular formula C13H10ClN3O2 B3866178 [(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate

[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate

Cat. No.: B3866178
M. Wt: 275.69 g/mol
InChI Key: WDMKRUMYIDFBKJ-SXGWCWSVSA-N
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Description

[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate is a complex organic compound that features a pyridine ring, a chlorophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate typically involves the reaction of pyridine-4-carbaldehyde with 2-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the Schiff base intermediate, which is then treated with a carbamoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate can be compared with other similar compounds, such as:

    Pyridine derivatives: Compounds like pyridine-4-carboxamide or pyridine-4-ylmethylamine, which share the pyridine ring but differ in their functional groups.

    Chlorophenyl derivatives: Compounds like 2-chlorophenyl isocyanate or 2-chlorophenylamine, which contain the chlorophenyl group but have different substituents.

    Carbamates: Compounds like methyl N-(2-chlorophenyl)carbamate or ethyl N-(2-chlorophenyl)carbamate, which have similar carbamate structures but different alkyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-3-1-2-4-12(11)17-13(18)19-16-9-10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMKRUMYIDFBKJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)ON=CC2=CC=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)O/N=C\C2=CC=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate
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